molecular formula C19H20FNO3 B10771422 [3H]-Paroxetine

[3H]-Paroxetine

Cat. No.: B10771422
M. Wt: 331.4 g/mol
InChI Key: AHOUBRCZNHFOSL-RXMHWKDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3H]Paroxetine involves the incorporation of tritium into the paroxetine molecule. This can be achieved through catalytic hydrogenation using tritium gas or by tritiation of a suitable precursor . The process typically requires the use of a palladium or platinum catalyst under controlled conditions to ensure the selective incorporation of tritium.

Industrial Production Methods

Industrial production of [3H]Paroxetine follows similar principles but on a larger scale. The process involves the preparation of paroxetine followed by tritiation. The reaction conditions are optimized to maximize yield and purity while ensuring the safety and containment of the radioactive material .

Chemical Reactions Analysis

Types of Reactions

[3H]Paroxetine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products .

Scientific Research Applications

Binding Studies

Characterization of Serotonin Transporters:
[3H]-Paroxetine is widely employed to characterize the binding sites associated with the serotonin transporter (SERT). In studies involving rat cortical membranes, the binding of this compound has been shown to correlate strongly with 5-hydroxytryptamine uptake, indicating its specificity for SERT . This specificity allows researchers to utilize this compound as a tool for mapping serotonin uptake sites in various brain regions.

In Vivo Labeling:
The compound has been utilized for in vivo labeling of serotonin uptake sites, demonstrating its effectiveness in identifying and quantifying these sites under physiological conditions . Such studies help elucidate the role of serotonin in mood regulation and the mechanisms underlying antidepressant action.

Clinical Research Applications

Antidepressant Mechanism Exploration:
In clinical settings, this compound binding assays have been used to assess changes in SERT availability in patients undergoing treatment with different antidepressants. For instance, a study examined the effects of trazodone on SERT levels using this compound binding in platelet membranes from depressed patients. The results indicated a significant decrease in SERT proteins after treatment, suggesting a potential mechanism for trazodone's antidepressant effects .

Seasonal Variations:
Research has also highlighted seasonal variations in platelet this compound binding, which may have implications for understanding mood disorders that exhibit seasonal patterns, such as Seasonal Affective Disorder (SAD) .

Neuropharmacological Investigations

Drug Interaction Studies:
this compound is instrumental in studying drug interactions within serotonergic systems. For example, it has been used to evaluate how various compounds affect SERT activity and serotonin reuptake processes. This is crucial for developing new antidepressants with improved efficacy and fewer side effects .

Electroconvulsive Therapy Effects:
Studies have investigated the impact of electroconvulsive therapy on serotonin reuptake sites using this compound. These investigations provide insights into how such treatments may alter serotonergic function and contribute to their therapeutic effects .

Data Summary Table

Study Focus Findings Reference
Binding CharacterizationHigh-affinity binding correlates with SERT activity
In Vivo LabelingEffective for mapping cerebral serotonin uptake sites
Antidepressant MechanismDecrease in SERT proteins after trazodone treatment
Seasonal VariationsSignificant seasonal variation in platelet binding
Drug InteractionEvaluates effects on SERT activity and serotonin reuptake
Electroconvulsive Therapy EffectsChanges in serotonergic function post-treatment

Case Studies

Trazodone Treatment Study:
A notable case study involved 25 outpatients diagnosed with major depression who were treated with trazodone. The study utilized this compound to measure changes in SERT levels before and after one month of treatment. Results indicated a statistically significant reduction in SERT availability, correlating with improvements in depressive symptoms as measured by the Hamilton Rating Scale for Depression .

Seasonal Affective Disorder Research:
Another investigation focused on the seasonal variations of this compound binding among individuals diagnosed with Seasonal Affective Disorder. The findings suggested that fluctuations in serotonin transporter availability could be linked to the onset and remission of depressive episodes throughout different seasons .

Mechanism of Action

[3H]Paroxetine exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SERT), which [3H]Paroxetine binds to with high affinity . This binding prevents the reabsorption of serotonin, thereby prolonging its action in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3H]Paroxetine is unique due to its radiolabeling, which allows for precise tracking and quantification in biological studies. This feature makes it particularly valuable in research settings where understanding the distribution and interaction of the compound is crucial .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for using [3H]-Paroxetine in serotonin transporter (SERT) binding assays?

  • Methodological Answer :

  • Tissue Preparation : Use fresh or frozen brain tissue (e.g., parietal cortex or hippocampus) homogenized in buffer (e.g., Tris-HCl, NaCl, KCl). Centrifuge to isolate synaptosomal membranes .
  • Binding Assay : Incubate tissue with this compound (typical concentration: 0.1–1.0 nM) alongside unlabeled paroxetine or other SSRIs for competitive binding. Use filtration (e.g., GF/B filters) to separate bound and free ligands .
  • Data Normalization : Express results as fmol/mg protein, quantified via methods like the Bradford assay . Include controls for nonspecific binding (e.g., 10 μM fluoxetine) .

Q. How should researchers design controlled experiments to assess this compound's binding affinity under varying physiological conditions?

  • Methodological Answer :

  • Treatment Groups : Include cohorts exposed to pharmacological agents (e.g., MDMA) or genetic modifications (e.g., SERT mutations) to study dynamic changes in SERT density. Use saline/vehicle-treated groups as controls .
  • Time-Course Analysis : Measure binding at multiple time points (e.g., 6, 9, and 12 months in aging models) to track longitudinal SERT alterations .
  • Statistical Validation : Apply unpaired Student’s t-tests or two-way ANOVA to compare treatment effects, reporting degrees of freedom (df) and p-values .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between preclinical SERT binding data and clinical efficacy studies of paroxetine?

  • Methodological Answer :

  • Critical Appraisal : Compare preclinical binding affinity (e.g., Ki = 1.1 nM in rat synaptosomes ) with clinical trial outcomes (e.g., lack of efficacy in adolescents ). Consider species-specific SERT isoforms or dosing discrepancies.
  • Bias Assessment : Use tools like RIAT (Restoring Invisible and Abandoned Trials) to reanalyze unpublished or misreported data, as demonstrated in the GSK paroxetine scandal .
  • Meta-Analysis : Synthesize data using PRISMA guidelines, highlighting confounders like industry sponsorship .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound binding studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to one-site binding models (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ or Ki values with 95% confidence intervals .
  • Handling Outliers : Apply Grubbs’ test to exclude anomalous data points. Validate with replicate experiments .
  • Multiplicity Adjustments : For studies comparing multiple derivatives (e.g., Br-/I-paroxetine), use Bonferroni correction to minimize Type I errors .

Q. What methodological considerations are critical when conducting systematic reviews of paroxetine's neuropharmacological effects?

  • Methodological Answer :

  • PICOT Framework : Define Population (e.g., animal models vs. humans), Intervention (e.g., paroxetine dose), Comparison (e.g., placebo), Outcome (e.g., SERT density), and Timeframe .
  • Data Extraction : Use tools like Covidence to categorize findings by study type (e.g., in vitro vs. clinical) and risk of bias (e.g., selective reporting ).
  • Contradiction Analysis : Explicitly document studies with opposing results (e.g., increased vs. decreased SERT binding ) and propose mechanistic hypotheses (e.g., regional brain variability).

Q. Ethical and Methodological Nuances

Q. How should researchers address ethical concerns when interpreting paroxetine studies with potential data manipulation?

  • Methodological Answer :

  • Independent Reanalysis : Follow the RIAT initiative to request and re-evaluate raw datasets, as done for Study 329 .
  • Transparency : Pre-register hypotheses and analysis plans to mitigate publication bias. Disclose conflicts of interest .

Q. What strategies can mitigate bias when synthesizing this compound data across heterogeneous studies?

  • Methodological Answer :

  • Sensitivity Analysis : Exclude industry-funded studies to assess robustness of conclusions .
  • Grey Literature Inclusion : Incorporate dissertations, conference abstracts, and regulatory reports to counterbalance selective publication .

Q. Tables for Quick Reference

Key Parameter Typical Value Reference
This compound Ki (SERT)0.0014–1.1 nM
MDMA-induced SERT reduction~50% in parietal cortex
Aging effect on SERT+34–55% in SAMP8 mice hippocampus

Properties

Molecular Formula

C19H20FNO3

Molecular Weight

331.4 g/mol

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)-3-[(6-tritio-1,3-benzodioxol-5-yl)oxymethyl]piperidine

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1/i5T

InChI Key

AHOUBRCZNHFOSL-RXMHWKDRSA-N

Isomeric SMILES

[3H]C1=CC2=C(C=C1OC[C@@H]3CNCC[C@H]3C4=CC=C(C=C4)F)OCO2

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.